Superior Cellular Potency for NLRP3 Inflammasome Inhibition: CBR-470-2 Outperforms CBR-470-1
In a direct head-to-head comparison, CBR-470-2 demonstrated superior potency relative to CBR-470-1 in inhibiting NLRP3 inflammasome-mediated IL-1β secretion. Based on this quantitative advantage, CBR-470-2 was selected as the lead compound for further mechanistic studies .
| Evidence Dimension | Inhibition of IL-1β secretion (NLRP3 inflammasome activity) |
|---|---|
| Target Compound Data | CBR-470-2 at 10 μM significantly reduced IL-1β secretion |
| Comparator Or Baseline | CBR-470-1 at 10 μM exhibited weaker inhibition |
| Quantified Difference | CBR-470-2 showed superior potency (authors state 'superior potency compared to CBR-470-1') |
| Conditions | LPS-primed WT THP1 cells and primary murine dendritic cells; 1-2 hour pretreatment; IL-1β measured by SEAP secretion from HEK-Blue-IL-1β reporter cells |
Why This Matters
This quantitative potency advantage establishes CBR-470-2 as the preferred tool compound for investigating PGK1-dependent NLRP3 inflammasome regulation, directly impacting assay sensitivity and reliability.
- [1] Stanton C, Choi W, Wiseman RL, Bollong MJ. The glycolytic metabolite methylglyoxal covalently inactivates the NLRP3 inflammasome. Cell Rep. 2024 Sep 24;43(9):114669. View Source
